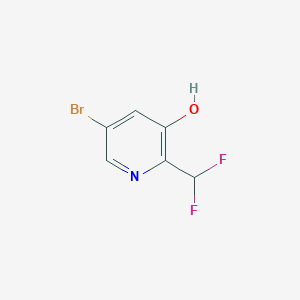

5-Bromo-2-(difluoromethyl)pyridin-3-ol

Description

5-Bromo-2-(difluoromethyl)pyridin-3-ol (CAS: 1805019-55-9) is a halogenated pyridine derivative with the molecular formula C₆H₄BrF₂NO and a molecular weight of 224.0029 g/mol . Its structure features a bromine atom at position 5, a hydroxyl group at position 3, and a difluoromethyl group at position 2 of the pyridine ring. The difluoromethyl group introduces unique electronic and steric effects, enhancing metabolic stability and bioavailability compared to non-fluorinated analogs . This compound is typically synthesized for pharmaceutical and agrochemical research, leveraging fluorine's ability to modulate lipophilicity, pKa, and binding interactions .

Properties

Molecular Formula |

C6H4BrF2NO |

|---|---|

Molecular Weight |

224.00 g/mol |

IUPAC Name |

5-bromo-2-(difluoromethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H4BrF2NO/c7-3-1-4(11)5(6(8)9)10-2-3/h1-2,6,11H |

InChI Key |

FQLGOLBMDILZTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1O)C(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethyl)pyridin-3-ol typically involves the bromination of 2-(difluoromethyl)pyridin-3-ol. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of 5-Bromo-2-(difluoromethyl)pyridin-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group using suitable reagents.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while oxidation of the hydroxyl group would produce a pyridone derivative .

Scientific Research Applications

5-Bromo-2-(difluoromethyl)pyridin-3-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)pyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-Bromo-2-(difluoromethyl)pyridin-3-ol are best understood in comparison with related pyridine derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Halogen Effects :

- Bromine at position 5 is common across analogs, but iodine (in 5-Bromo-3-iodo-pyridin-2-ol) increases molecular weight and polarizability, making it more reactive in nucleophilic substitutions .

- Chlorine (in 5-Bromo-2-chloropyridin-3-ol) enhances electrophilicity, favoring Suzuki-Miyaura coupling reactions .

Fluorine Impact: Difluoromethyl (CF₂H) in the target compound provides stronger electron-withdrawing effects than chlorine or methyl, improving resistance to oxidative metabolism .

Steric and Solubility Considerations :

- Bulky substituents like isopropyl (5-Bromo-2-isopropylpyridin-3-ol) reduce ring planarity, limiting interactions with flat enzyme active sites but improving soil adsorption in agrochemicals .

- Methyl groups (e.g., 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one) enhance lipophilicity, aiding blood-brain barrier penetration .

Synthetic Utility :

Biological Activity

5-Bromo-2-(difluoromethyl)pyridin-3-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, case studies, and research findings.

Chemical Structure and Synthesis

5-Bromo-2-(difluoromethyl)pyridin-3-ol features a bromine atom and a difluoromethyl group attached to a pyridine ring. The synthesis typically involves the bromination of 5-(difluoromethyl)pyridin-3-ol under controlled conditions to achieve selective bromination at the 2-position of the pyridine ring. Common methodologies include:

- Electrophilic Aromatic Substitution : This method allows for the introduction of bromine at the desired position on the pyridine ring.

- Reflux Conditions : Often employed to facilitate the reaction between the starting materials.

Antimicrobial Properties

Research indicates that 5-Bromo-2-(difluoromethyl)pyridin-3-ol exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

Anticancer Potential

The compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress in cancer cells.

These properties make it a potential lead compound for developing new anticancer agents.

The biological activity of 5-Bromo-2-(difluoromethyl)pyridin-3-ol is primarily attributed to its interaction with specific molecular targets. The presence of the bromine and difluoromethyl groups enhances its reactivity and binding affinity to enzymes and receptors involved in various biochemical pathways. Current research is focused on elucidating these pathways to understand how this compound exerts its biological effects.

Case Studies

Several case studies highlight the biological implications and safety concerns associated with similar compounds:

- Methemoglobinemia Case : A case involving exposure to 5-bromo-2-nitropyridine demonstrated severe toxicity, leading to methemoglobinemia and delayed encephalopathy. This emphasizes the need for careful handling and further investigation into the safety profile of halogenated pyridines .

- Anticancer Efficacy : In vitro studies have shown that derivatives of pyridine compounds, including those similar to 5-Bromo-2-(difluoromethyl)pyridin-3-ol, can effectively inhibit tumor growth in various cancer cell lines, supporting their potential use in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-(trifluoromethyl)pyridine | Contains a trifluoromethyl group instead | Higher electronegativity affecting reactivity |

| 3-Bromo-2-(difluoromethyl)pyridin-4-ol | Different positioning of bromine and difluoromethyl groups | Variation in chemical properties due to position |

| 2-Chloro-5-(difluoromethyl)pyridine | Chlorine instead of bromine | Different reactivity profiles |

The unique arrangement of substituents in 5-Bromo-2-(difluoromethyl)pyridin-3-ol contributes to its distinct chemical properties, enhancing its utility in targeted applications within research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.